molecular formula C13H13ClN4S B4903941 [6-chloro-1-(methylsulfanyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]cyanamide

[6-chloro-1-(methylsulfanyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]cyanamide

Cat. No.: B4903941
M. Wt: 292.79 g/mol
InChI Key: OUAWCRPKOLEIDL-UHFFFAOYSA-N
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Description

[6-Chloro-1-(methylsulfanyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]cyanamide (hereafter referred to as Compound 4c) is a β-carboline derivative synthesized via intermolecular cyclization. Its structure comprises a tetrahydro-β-carboline core substituted with a methylsulfanyl group at position 1, a chloro substituent at position 6, and a cyanamide moiety at position 1. Key physicochemical properties include a melting point of 161–162°C, molecular weight of 293 g/mol (MS: m/z 293 (M⁺)), and elemental composition C₁₃H₁₂ClN₄S (calculated: C 56.51%, H 4.74%, N 20.27%, S 11.60%; found: C 56.60%, H 4.79%, N 20.20%, S 11.68%) . The ¹H NMR spectrum (DMSO-d₆) reveals characteristic signals for the methylsulfanyl group (δ 2.50 ppm, s), tetrahydro-β-carboline protons (δ 2.90–3.60 ppm, m), and aromatic protons (δ 7.18–7.56 ppm) .

Properties

IUPAC Name

(6-chloro-1-methylsulfanyl-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)cyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4S/c1-19-13(17-7-15)12-9(4-5-16-13)10-6-8(14)2-3-11(10)18-12/h2-3,6,16-18H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUAWCRPKOLEIDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1(C2=C(CCN1)C3=C(N2)C=CC(=C3)Cl)NC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [6-chloro-1-(methylsulfanyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]cyanamide typically involves multiple steps, starting from commercially available precursors. The process may include:

    Formation of the beta-carboline core: This can be achieved through Pictet-Spengler condensation of tryptamine derivatives with aldehydes or ketones.

    Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Addition of the methylsulfanyl group: This step may involve nucleophilic substitution reactions using methylthiol or related reagents.

    Attachment of the cyanamide group: Cyanation can be carried out using cyanogen bromide or similar cyanating agents.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the chloro group or the beta-carboline core, resulting in dechlorination or hydrogenation products.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or methylsulfanyl positions, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dechlorinated or hydrogenated derivatives.

    Substitution: Various substituted beta-carboline derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine:

  • Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry:

  • Potential applications in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of [6-chloro-1-(methylsulfanyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]cyanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound 4c belongs to a series of 6-substituted tetrahydro-β-carboline cyanamides. Below is a comparative analysis with its analogs (Table 1):

Table 1: Physicochemical and Spectroscopic Comparison of 6-Substituted β-Carboline Cyanamides

Compound Substituent (R) Yield (%) Melting Point (°C) Molecular Weight (g/mol) Key MS Fragments (m/z, %) ¹H NMR (DMSO-d₆, δ ppm)
4a H 95 171–172 258 258 (M⁺, 20%), 143 (100%) 2.50 (SCH₃), 2.90–3.00 (CH₂), 7.18 (NH)
4b F 74 164–165 276 276 (M⁺, 20%), 161 (100%) 2.50 (SCH₃), 3.00–3.60 (CH₂), 7.24 (NH)
4c Cl 68 161–162 293 293 (M⁺, 20%), 178 (100%) 2.50 (SCH₃), 2.90–3.60 (CH₂), 7.56 (Ar-H)

Key Observations:

Substituent Effects on Yield :

  • The unsubstituted derivative (4a ) achieves the highest yield (95%), while halogenation at position 6 reduces yields (74% for 4b , 68% for 4c ), likely due to steric or electronic effects during synthesis .

Melting Point Trends :

  • Melting points decrease with increasing substituent size and electronegativity: 4a (H, 171°C) > 4b (F, 164°C) > 4c (Cl, 161°C). This trend suggests weaker intermolecular forces (e.g., dipole-dipole, van der Waals) in halogenated derivatives .

Mass Spectrometry Patterns :

  • All compounds exhibit a base peak corresponding to the loss of the cyanamide group (e.g., m/z 143 for 4a , m/z 178 for 4c ). The chloro substituent in 4c increases molecular weight by 35 g/mol compared to 4a , consistent with Cl substitution .

¹H NMR Shifts :

  • The aromatic proton signals vary with substituents: 4c shows a downfield shift (δ 7.56 ppm) for the chloro-substituted aromatic proton, whereas 4a and 4b exhibit simpler patterns due to symmetry or reduced electron-withdrawing effects .

Implications of Structural Modifications

  • This could influence binding to biological targets (e.g., serotonin receptors), as β-carbolines are known for psychoactive properties .
  • Bioactivity Clustering : Compounds with similar substituents (e.g., halogens) may cluster in bioactivity profiles due to shared protein target interactions, as suggested by data mining studies . However, specific pharmacological data for 4c remain unexplored in the provided evidence.

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